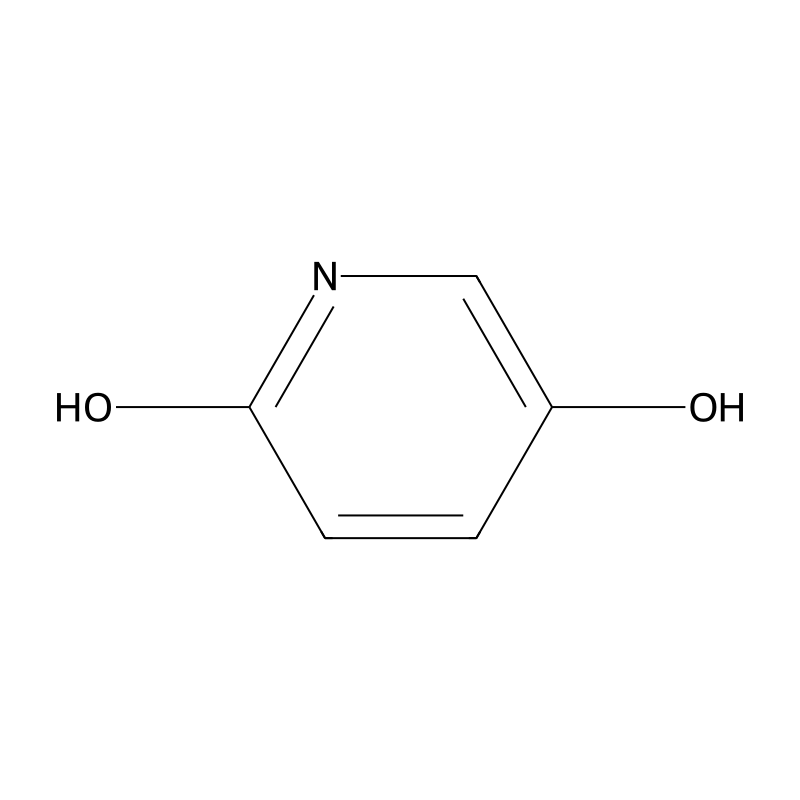2,5-Dihydroxypyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Natural Occurrence and Production:
2,5-Dihydroxypyridine (2,5-DHP) is a naturally occurring molecule found in the single-celled organism Euglena gracilis []. Research has explored methods for the production of 2,5-DHP using enzymes. A study demonstrated the successful use of an immobilized enzyme from Pseudomonas sp. ZZ-5 (HSPHZZ) to convert 6-hydroxy-3-succinoylpyridine (HSP) into 2,5-DHP []. This method offers potential for the development of commercially viable production processes for 2,5-DHP.
Potential as a Building Block:
Due to its chemical structure, 2,5-DHP holds potential as a building block in the synthesis of more complex molecules. As a result, it is available commercially from chemical companies specializing in building blocks for research purposes [].
2,5-Dihydroxypyridine is an organic compound with the molecular formula C₅H₅NO₂. It is characterized by two hydroxyl groups attached to a pyridine ring at the 2 and 5 positions. This compound plays a significant role in various biochemical processes and is a subject of interest in both synthetic and biological chemistry. Its structure allows it to engage in diverse
- Dioxygenase Reaction: The enzyme 2,5-dihydroxypyridine 5,6-dioxygenase catalyzes the conversion of 2,5-dihydroxypyridine and molecular oxygen into N-formylmaleamic acid. This reaction involves the incorporation of two oxygen atoms into the substrate, highlighting its role as an oxidoreductase .
- Oxidation Reactions: The compound can undergo oxidation reactions, which have been studied extensively. For instance, research indicates that the oxidation process involves the attack of iron(III) superoxide species on 2,5-dihydroxypyridine, leading to various degradation products .
2,5-Dihydroxypyridine exhibits significant biological activity, particularly in metabolic pathways related to nicotinic acid and nicotinamide metabolism. The compound is involved in the degradation processes mediated by specific enzymes such as 2,5-dihydroxypyridine 5,6-dioxygenase. This enzyme plays a crucial role in the microbial degradation of pyridine derivatives, which is important for environmental bioremediation .
Additionally, studies have shown that 2,5-dihydroxypyridine possesses some acute toxicity when ingested, indicating its potential harmful effects on human health .
Several methods exist for synthesizing 2,5-dihydroxypyridine:
- Chemical Synthesis: One common method involves the reaction of pyridine with hydroxylamine followed by oxidation using oxidizing agents such as permanganate or chromic acid. This method typically yields high purity and good yields of 2,5-dihydroxypyridine .
- Biological Synthesis: Microbial fermentation processes can also produce 2,5-dihydroxypyridine from simpler substrates through enzymatic pathways. Specific strains of bacteria have been identified that can metabolize pyridine derivatives into this compound .
2,5-Dihydroxypyridine has various applications across different fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo further functionalization.
- Bioremediation: Its role in microbial degradation pathways makes it significant for bioremediation efforts aimed at detoxifying environments contaminated with pyridine derivatives.
- Research: The compound is often used in biochemical studies to understand enzyme mechanisms and metabolic pathways involving nitrogen-containing heterocycles.
Interaction studies involving 2,5-dihydroxypyridine focus on its enzymatic interactions and metabolic pathways. Research has shown that enzymes like 2,5-dihydroxypyridine 5,6-dioxygenase utilize this compound as a substrate to facilitate complex biochemical transformations . Additionally, studies highlight how variations in enzymatic activity can affect the degradation rates of this compound in different microbial environments.
Several compounds share structural similarities with 2,5-dihydroxypyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Pyridine-2-carboxylic acid | Pyridine ring with carboxylic acid | Used in synthesis of herbicides and pharmaceuticals |
| 3-Hydroxypyridine | Hydroxyl group at position 3 | Exhibits different reactivity patterns compared to 2,5-dihydroxypyridine |
| Nicotinic acid | Pyridine ring with a carboxyl group at position 3 | Important in metabolism and as a precursor for NAD+ |
| Pyridoxal | A form of vitamin B6 | Involved in amino acid metabolism |
Uniqueness of 2,5-Dihydroxypyridine
What sets 2,5-dihydroxypyridine apart from these similar compounds is its specific placement of hydroxyl groups on the pyridine ring. This arrangement influences its reactivity profile and biological activity significantly. While other compounds may participate in similar metabolic pathways or serve as intermediates in synthesis reactions, the unique properties associated with the positioning of functional groups on the pyridine ring give 2,5-dihydroxypyridine distinct roles in both








